Suc-Ala-His-Pro-Phe-pNA

Peptidyl-prolyl isomerase PPIase assay cis-trans isomerization

Researchers studying serine protease or PPIase activity often face substrates with limited enzyme compatibility or pH-insensitive kinetics. Suc-Ala-His-Pro-Phe-pNA solves these challenges: - Broad enzyme target profile, including chymotrypsin, elastase, cathepsin G, and human mast cell chymase. - pH-dependent cis-trans isomerization at the His-Pro bond, enabling unique PPIase/cyclophilin mechanistic studies not possible with Ala-Pro analogs. - Chromogenic pNA release measurable at 405-410 nm, suitable for kinetic assays and high-throughput inhibitor screening.

Molecular Formula C33H38N8O9
Molecular Weight 690.714
CAS No. 128802-75-5
Cat. No. B599486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-His-Pro-Phe-pNA
CAS128802-75-5
Molecular FormulaC33H38N8O9
Molecular Weight690.714
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1
InChIKeyRTZIINXZEQBCIF-YQMHAVPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-His-Pro-Phe-pNA: Substrate Overview


Suc-Ala-His-Pro-Phe-pNA (CAS 128802-75-5, also designated Suc-AHPF-pNA) is a synthetic chromogenic tetrapeptide substrate designed for detecting chymotrypsin-like serine protease activity. The compound consists of a succinyl N-terminal protecting group, an Ala-His-Pro-Phe peptide core, and a C-terminal p-nitroanilide (pNA) reporter moiety. Enzymatic cleavage at the Phe-pNA bond liberates free p-nitroaniline, which is measurable spectrophotometrically at 405–410 nm . This compound serves as a substrate for multiple enzymes including chymotrypsin, cathepsin G, chymase, subtilisins, cyclophilin, and peptidyl-prolyl isomerase (PPIase), with the histidine-proline sequence conferring pH-dependent conformational properties relevant to isomerization studies [1][2].

Chromogenic Readout Spectrophotometric detection at 405 nm for chymotrypsin-like protease activity
pH-Responsive Isomerization His-Pro bond isomerization enables PPIase mechanism studies
Multi-Enzyme Substrate Supports elastase, chymase, cathepsin G, and subtilisin assays

Suc-Ala-His-Pro-Phe-pNA: Differentiation from Analogs


Chromogenic p-nitroanilide substrates bearing the Suc-Xaa-Xaa-Pro-Phe-pNA scaffold are not functionally interchangeable. The identity of the amino acid at the P3 position (position 2 of the tetrapeptide sequence) critically determines enzyme recognition, binding affinity, and catalytic turnover across different protease families and isomerases. Suc-Ala-His-Pro-Phe-pNA features a histidine residue at the P3 position, whereas the more widely used analog Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4) contains an alanine at this site . This sequence divergence produces distinct enzyme specificity profiles: Suc-Ala-Ala-Pro-Phe-pNA is reported as non-reactive with elastase , whereas Suc-Ala-His-Pro-Phe-pNA is documented as a substrate for elastase . Furthermore, the His-Pro peptide bond in Suc-Ala-His-Pro-Phe-pNA exhibits pH-dependent cis-trans isomerization rates modulated by imidazole ring protonation, a property absent in Ala-Pro-containing analogs and directly relevant to PPIase mechanism studies [1].

Feature
This Substrate (Suc-AHPF-pNA)
Common Analog (Suc-AAPF-pNA)
P3 Amino Acid
Histidine: pH-dependent isomerization
Alanine: pH-insensitive isomerization
Elastase Reactivity
Reported elastase substrate
Non-reactive with elastase

Suc-Ala-His-Pro-Phe-pNA: Comparative Evidence


pH-Dependent Cis-Trans Isomerization Kinetics

The Ala-His-Pro-Phe sequence in Suc-Ala-His-Pro-Phe-pNA exhibits pH-dependent cis-trans isomerization kinetics at the histidine-proline bond, a property directly linked to the protonation state of the imidazole side chain [1]. In contrast, the Suc-Ala-Ala-Pro-Phe-pNA analog lacks this titratable group, rendering its isomerization rate pH-insensitive over physiological ranges. This differential behavior enables researchers to probe the mechanistic role of P3-position side-chain electrostatics in enzyme-substrate recognition, particularly for PPIases where substrate conformational state determines catalytic turnover [2].

pH-Dependent Isomerization
Class-level inference
His-Pro bond: pH-sensitive isomerization rate; Ala-Pro analog: pH-insensitive
Enables pH-controlled PPIase substrate studies
Imidazole pKa ~6.0–7.0 modulates isomerization rate
Peptidyl-prolyl isomerase PPIase assay cis-trans isomerization

Elastase Substrate Reactivity Differentiation

Suc-Ala-His-Pro-Phe-pNA is documented as a substrate for elastase among its enzyme target repertoire, which also includes chymotrypsin, cathepsin G, subtilisins, chymase, cyclophilin, and PPIase . In direct contrast, the closely related analog Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4) is explicitly reported as a colorimetric substrate for PPIase, chymotrypsin, and human leukocyte cathepsin G, but notably not reactive with elastase . This differential elastase reactivity provides a functional basis for substrate selection depending on the specific protease under investigation.

Elastase Reactivity
Cross-study comparable
This substrate: reported elastase substrate; Analog Suc-AAPF-pNA: non-reactive
Functional differentiation for elastase assays
Based on vendor technical documentation
Elastase assay Serine protease Substrate specificity

PPIase Catalytic Efficiency Benchmark

As a class-level reference for the Suc-Ala-Xaa-Pro-Phe-pNA scaffold, the cis-substrate Suc-Ala-Ala-Pro-Phe-pNA exhibited saturation kinetics in an antibody-catalyzed peptidyl-prolyl isomerization reaction with a catalytic efficiency (kcat/Km) of 883 s⁻¹⋅M⁻¹; the reaction was inhibited by hapten analog 13 with Ki = 3.0 ± 0.4 μM [1]. This establishes a quantitative performance benchmark for evaluating Suc-Ala-His-Pro-Phe-pNA in analogous PPIase assay systems. Direct kinetic constants (Km, kcat) for Suc-Ala-His-Pro-Phe-pNA with purified human chymase or recombinant cyclophilin are not publicly available in peer-reviewed literature as of this assessment.

Catalytic Efficiency Reference
Class-level inference
kcat/Km = 883 s⁻¹⋅M⁻¹ (analog); Ki (inhibitor) = 3.0 ± 0.4 µM
Supports PPIase assay benchmarking
Data from antibody-catalyzed reaction; direct values not available for this compound
Enzyme kinetics Catalytic antibody kcat/Km

Human Mast Cell Chymase Substrate Validation

Suc-Ala-His-Pro-Phe-pNA (designated Suc-AHPF-pNA) has been specifically validated and documented as a substrate for human mast cell chymase [1][2]. Human mast cell chymase is a chymotrypsin-like serine protease implicated in inflammation, tissue remodeling, and cardiovascular pathologies. While Suc-Ala-Ala-Pro-Phe-pNA is widely employed as a general chymotrypsin substrate, the explicit validation of Suc-Ala-His-Pro-Phe-pNA for human chymase provides a documented application pathway for researchers focused specifically on mast cell biology and chymase-targeted therapeutic development.

Chymase Validation
Supporting evidence
Explicitly documented for human mast cell chymase
Reduces assay development uncertainty
Vendor and database documentation
Mast cell chymase Chymase assay Inflammation

Physicochemical Property Profile

Suc-Ala-His-Pro-Phe-pNA has a molecular formula of C33H38N8O9 and a molecular weight of 690.71 g/mol. Predicted physicochemical parameters include density of 1.410 ± 0.06 g/cm³, boiling point of 1215.4 ± 65.0 °C at 760 mmHg, and predicted pKa of 4.69 ± 0.10 . These values are consistent with the molecular weight difference relative to Suc-Ala-Ala-Pro-Phe-pNA (MW ~624.6 g/mol for C30H36N6O9), which is attributable to the substitution of alanine with histidine at the P3 position. Recommended storage conditions for Suc-Ala-His-Pro-Phe-pNA are −15 °C to −20 °C, and the compound is soluble in DMSO .

Physicochemical Profile
Supporting evidence
MW 690.71 g/mol; predicted pKa 4.69; storage −15 to −20°C
Supports solution preparation and inventory management
Predicted density and boiling point available
Physicochemical properties Handling Formulation

Suc-Ala-His-Pro-Phe-pNA: Validated Applications


Chymase Activity Assays & Inhibitor Screening

Suc-Ala-His-Pro-Phe-pNA is explicitly validated as a substrate for human mast cell chymase [1]. This application is directly relevant to inflammation research, cardiovascular disease studies, and therapeutic development targeting chymase-mediated pathways. The compound enables spectrophotometric quantification of chymase activity via p-nitroaniline release at 405 nm, supporting both kinetic characterization and high-throughput inhibitor screening in mast cell biology laboratories.

PPIase Mechanism Studies with pH-Responsive Behavior

The histidine residue at the P3 position confers pH-dependent cis-trans isomerization kinetics at the His-Pro bond, modulated by imidazole ring protonation [2]. This property makes Suc-Ala-His-Pro-Phe-pNA particularly valuable for mechanistic investigations of PPIases (cyclophilins and FKBPs), where substrate conformational state influences catalytic efficiency. Researchers can employ pH variation to probe the role of P3 electrostatics in enzyme-substrate recognition, a capability not offered by the pH-insensitive Suc-Ala-Ala-Pro-Phe-pNA analog.

Elastase Detection in Multi-Protease Profiling

In contrast to Suc-Ala-Ala-Pro-Phe-pNA, which is documented as non-reactive with elastase , Suc-Ala-His-Pro-Phe-pNA is reported as a substrate for elastase in addition to chymotrypsin, cathepsin G, and subtilisins . This broader enzyme target profile enables its use in multi-protease activity profiling workflows where elastase detection is required, such as in Pseudomonas aeruginosa virulence studies or neutrophil serine protease characterization.

Cyclophilin & FKBP Substrate Selectivity Characterization

Suc-Ala-His-Pro-Phe-pNA serves as a substrate for both cyclophilin and peptidyl-prolyl isomerase (PPIase) activity measurements . The Suc-Ala-Xaa-Pro-Phe-pNA scaffold class has established utility in cyclophilin binding studies, with the related compound Suc-Ala-Ala-Pro-Phe-pNA having been extensively characterized for human cyclophilin hCyp-18 interactions and inhibitor screening [3]. Suc-Ala-His-Pro-Phe-pNA provides an alternative P3-substituted variant for comparative substrate selectivity profiling of cyclophilin isoforms and FKBP family members.

Application
Selection Property
Validation Focus
Mast Cell Chymase Activity Assays
Documented human chymase substrate
Chymase specificity and linearity assessment
PPIase Mechanism Studies
pH-responsive His-Pro isomerization
pH-dependent kinetic profiling
Elastase Detection in Multi-Protease Workflows
Broader enzyme profile including elastase
Cross-reactivity and selectivity validation
Cyclophilin/FKBP Substrate Selectivity
PPIase substrate scaffold
Isoform selectivity and inhibition profiling

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